molecular formula C12H15N5O B12579533 2-methyl-N-(1-propyltetrazol-5-yl)benzamide CAS No. 639047-14-6

2-methyl-N-(1-propyltetrazol-5-yl)benzamide

Cat. No.: B12579533
CAS No.: 639047-14-6
M. Wt: 245.28 g/mol
InChI Key: SQBFLURVZBNDEU-UHFFFAOYSA-N
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Description

2-methyl-N-(1-propyltetrazol-5-yl)benzamide is a compound that belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-propyltetrazol-5-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 1-propyltetrazole. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(1-propyltetrazol-5-yl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(1-propyltetrazol-5-yl)benzamide stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

639047-14-6

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-methyl-N-(1-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-11(18)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14,16,18)

InChI Key

SQBFLURVZBNDEU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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